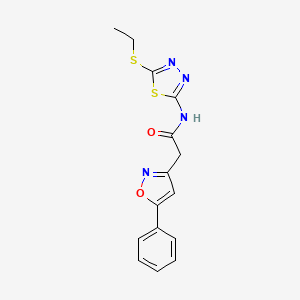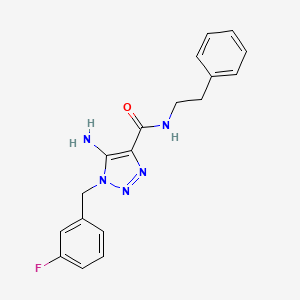
5-amino-1-(3-fluorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to 5-amino-1-(3-fluorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, involves the condensation of appropriate isocyanates with amines or azides, often facilitated by catalysts like ruthenium or through microwave-assisted methods for efficiency and regioselectivity. For example, ruthenium-catalyzed synthesis provides a pathway for creating triazole-based scaffolds with significant regiocontrol, demonstrating the versatility of these methods in producing complex triazole derivatives (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the intermolecular interactions that influence its stability and reactivity. For instance, crystallographic studies have revealed the presence of Dimroth rearrangement in certain triazole compounds, illustrating the dynamic nature of their molecular structure (L'abbé et al., 2010).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including cycloadditions, Fries rearrangements, and interactions with other organic molecules, leading to the synthesis of diverse derivatives with potential biological activities. These reactions are often catalyst- and solvent-free, utilizing microwave-assistance for efficiency, and are characterized by their regioselectivity and ability to form stable heterocyclic frameworks (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined through methods like single-crystal X-ray diffraction, which provides detailed information on the molecular and crystal lattice structure, enhancing our understanding of the material's characteristics (Saleem et al., 2018).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Studies on the synthesis and evaluation of these compounds reveal their potential as antimicrobial agents and their ability to inhibit the proliferation of cancer cell lines, highlighting their significance in medicinal chemistry (Butler et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Antitumor Activity : A related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized and its crystal structure determined. It showed inhibition of cancer cell proliferation (Hao et al., 2017).
Chemical Derivatives and Reactions
- Derivatives from 4-Amino-1,2,3-Triazole-5-Carboxamides : Research on 4-amino-1,2,3-triazole-5-carboxamides, closely related to the chemical , explored their use in synthesizing 2-substituted 8-azapurin-6-ones, highlighting the versatility of these compounds in chemical synthesis (Albert & Trotter, 1979).
Biological Evaluation
- Evaluation of Carboxamide-Type Synthetic Cannabinoids : Carboxamide-type synthetic cannabinoids, similar in structure to the chemical , were evaluated for their activity as CB1/CB2 receptor agonists. These studies contribute to understanding the pharmacological properties of such compounds (Doi et al., 2017).
Crystallography and Molecular Interactions
- Analysis of Intermolecular Interactions : A study on derivatives of 1,2,4-triazoles, which include fluoro and chloro derivatives, provided insights into the nature and energetics of different intermolecular interactions. This research is crucial for understanding the molecular interactions of similar triazole compounds (Shukla et al., 2014).
Synthesis of Triazole-Based Scaffolds
- Ruthenium-Catalyzed Synthesis for Peptidomimetics : The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are key for creating triazole-based scaffolds in peptidomimetics or biologically active compounds, was explored. This showcases the potential of these compounds in drug development (Ferrini et al., 2015).
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : A study on 1,4-disubstituted 1,2,3-triazole derivatives, including those derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, revealed moderate to good antimicrobial activities. This suggests the potential use of such compounds in antimicrobial applications (Jadhav et al., 2017).
Propiedades
IUPAC Name |
5-amino-1-[(3-fluorophenyl)methyl]-N-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-8-4-7-14(11-15)12-24-17(20)16(22-23-24)18(25)21-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQJHQBHFZXOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-fluorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2485894.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2485897.png)
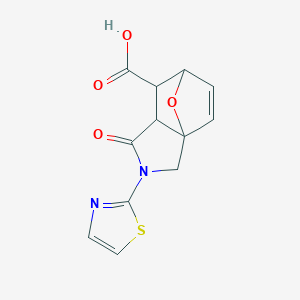
![3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2485899.png)
![methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2485901.png)
![2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2485902.png)
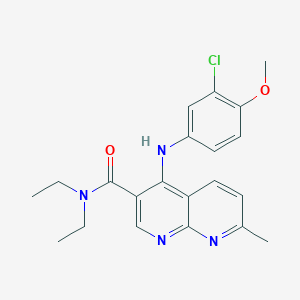
![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)
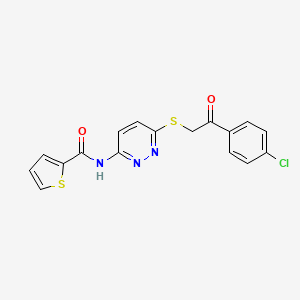
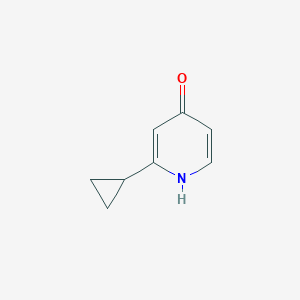
![Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2485913.png)
![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)

